molecular formula C26H47NO B024636 Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- CAS No. 108780-97-8

Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-

Cat. No. B024636
M. Wt: 389.7 g/mol
InChI Key: BJCIHMAOTRVTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-, also known as TBB, is a chemical compound that has gained significant attention in scientific research in recent years. TBB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism Of Action

Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is a selective inhibitor of CK2, which means it inhibits the activity of CK2 without affecting other kinases. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins, thereby inhibiting CK2 activity. This inhibition of CK2 activity leads to the induction of apoptosis and inhibition of tumor growth.

Biochemical And Physiological Effects

Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been shown to induce apoptosis in various cancer cells, including prostate, breast, and lung cancer cells. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has also been shown to inhibit tumor growth in animal models of cancer. In addition, Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been shown to have anti-inflammatory effects and to inhibit the replication of viruses such as HIV and hepatitis C virus.

Advantages And Limitations For Lab Experiments

One of the main advantages of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is its selectivity for CK2, which allows researchers to investigate the specific role of CK2 in various cellular processes. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is also relatively easy to synthesize and has good stability in solution. However, Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-. One direction is to investigate the potential of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- as a therapeutic agent for cancer and other diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-. Finally, the role of CK2 in various cellular processes, including cell signaling and gene expression, needs to be further investigated using Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- and other CK2 inhibitors.

Synthesis Methods

The synthesis of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- involves a multistep process that starts with the reaction of 2,6-dimethylphenol with butanal to form 2-butoxy-6-methylphenol. This intermediate is then reacted with dibutylamine to form 2-butoxy-N,N-dibutyl-6-methylphenylamine. Finally, the reaction of this intermediate with 1,1,3,3-tetramethylbutylamine leads to the formation of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-.

Scientific Research Applications

Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been extensively studied as a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been used in various in vitro and in vivo studies to investigate the role of CK2 in cancer and other diseases.

properties

CAS RN

108780-97-8

Product Name

Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-

Molecular Formula

C26H47NO

Molecular Weight

389.7 g/mol

IUPAC Name

2-butoxy-N,N-dibutyl-5-(2,4,4-trimethylpentan-2-yl)aniline

InChI

InChI=1S/C26H47NO/c1-9-12-17-27(18-13-10-2)23-20-22(26(7,8)21-25(4,5)6)15-16-24(23)28-19-14-11-3/h15-16,20H,9-14,17-19,21H2,1-8H3

InChI Key

BJCIHMAOTRVTJI-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC

Canonical SMILES

CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC

Other CAS RN

108780-97-8

synonyms

2-Butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)aniline

Origin of Product

United States

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